molecular formula C23H21ClN4OS B12208237 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12208237
M. Wt: 437.0 g/mol
InChI Key: WQVDHWSNZCDLQL-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a sulfanyl-acetamide moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neural transmission and potential therapeutic effects in conditions like Alzheimer’s disease. The molecular targets and pathways involved include the binding to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide exhibits unique properties due to the presence of the sulfanyl-acetamide moiety and the specific arrangement of functional groups. This contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H21ClN4OS/c1-14-4-10-19(11-5-14)26-20(29)13-30-21-12-15(2)25-23-22(16(3)27-28(21)23)17-6-8-18(24)9-7-17/h4-12H,13H2,1-3H3,(H,26,29)

InChI Key

WQVDHWSNZCDLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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